molecular formula C19H25N B8330549 (4-Tert-butyl-benzyl)-phenethyl-amine

(4-Tert-butyl-benzyl)-phenethyl-amine

Cat. No.: B8330549
M. Wt: 267.4 g/mol
InChI Key: XQDAVGRHTLCTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Tert-butyl-benzyl)-phenethyl-amine is a useful research compound. Its molecular formula is C19H25N and its molecular weight is 267.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-phenylethanamine

InChI

InChI=1S/C19H25N/c1-19(2,3)18-11-9-17(10-12-18)15-20-14-13-16-7-5-4-6-8-16/h4-12,20H,13-15H2,1-3H3

InChI Key

XQDAVGRHTLCTQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.65 ml of 4-tert-butylbenzaldehyde (3.7 mmol) and 0.32 ml of phenethylamine (2.5 mmol) were dissolved in 7.5 ml methanol at rt, and after stirring for 30 min at rt, were refluxed for 2¼ h. After cooling down to rt, 142 mg (3.7 mmol) of sodium borohydride were added and after stirring for 15 min at rt, the reaction mixture was then refluxed for 3.5 h. After cooling down to rt, the reaction mixture was treated with 6 drops 1 N HCl and concentrated in vacuo. The residue was diluted with water/EtOAc. After separation of the organic phase, the aqueous phase was extracted with EtOAc and the combined organic phases were washed with brine, dried with magnesium sulfate, filtered off and concentrated in vacuo. The residue was purified by column chromatography (40 g silica gel; EtOAc/heptane 1:2) to give 609 mg of colorless oil (91%). MS (ISP) 268.3 (M+H)+.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
91%

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